1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. It is characterized by a bicyclic structure that includes a saturated dihydroisoquinoline moiety and an amine functional group, which can influence its biological activity.
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine can be classified as:
The synthesis of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Typical solvents include dichloromethane and methanol, with temperatures ranging from room temperature to reflux conditions depending on the specific reaction employed.
The molecular structure of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine features:
The molecular formula is , and its molecular weight is approximately 174.24 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that can be utilized for structural confirmation.
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating effects of the methyl groups and the basicity of the amine. Reaction yields and conditions vary significantly based on substituents and reaction partners.
The mechanism of action for compounds like 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine often involves interaction with biological targets such as enzymes or receptors.
Studies have indicated that derivatives of this compound can exhibit activity against various targets including kinases and neurotransmitter receptors .
Spectroscopic methods (NMR, IR) confirm structural integrity and purity levels post-synthesis.
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine has potential applications in:
Research continues into its pharmacological properties and potential therapeutic applications across various fields including oncology and neurology .
The synthesis of 1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-amine relies on efficient construction of the dihydroisoquinoline scaffold. Three principal cyclization methods demonstrate efficacy for this framework:
Table 1: Cyclization Methods for Dihydroisoquinoline Core Synthesis
Method | Key Intermediate | Yield Range | Diastereoselectivity | Reference |
---|---|---|---|---|
Curtius Rearrangement | Acyl azide from diacid | 52–68% | Not applicable | [1] |
Castagnoli–Cushman Rxn | Homophthalic anhydride + imine | 70–92% | Up to 95% de | [7] |
Pomeranz–Fritsch–Bobbitt | Benzylamine + aminoacetal | 75–85% | Up to 98% ee | [10] |
N1 Functionalization: Installing dimethyl groups at N1 requires overcoming steric hindrance. A 2018 RSC Advances study resolved this via iminium salt oxidation. 3,3-Dimethyl-3,4-dihydroisoquinoline was alkylated using methyl bromoacetate (2 equiv) in acetonitrile at 60°C, forming an N-alkylated iminium salt precipitate. Subsequent oxidation with K₃Fe(CN)₆/KOH yielded the 1,1-disubstituted scaffold without competing dealkylation. This method proved superior to direct lactam alkylation, especially for sterically congested systems [2] [5].
C6 Amination: Regioselective nitration or amination at C6 exploits the inherent electron density of the isoquinoline ring. Patent WO2018125548A1 discloses two optimized routes:
Table 2: Regioselective Functionalization Strategies
Position | Method | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
N1 | Iminium alkylation/oxidation | CH₃CN, 60°C; K₃Fe(CN)₆/KOH, dioxane/H₂O | >95% | 69–85% |
C6 | Directed lithiation-tosylation | n-BuLi/TMEDA, –78°C; TsN₃ | C6 > C7 > C8 | 65–70% |
C6 | Catalytic C─H amination | CuI/phenanthroline, O₂, DMF | C6 exclusively | 70–74% |
Controlled reduction of the isoquinoline ring system to the 3,4-dihydro state employs Pd-based catalysts. A critical challenge is avoiding over-reduction to tetrahydroisoquinolines or N-methyl group cleavage. Key findings include:
Installing the 1,1-dimethyl motif employs two complementary strategies:Eschweiler–Clarke N-Methylation: This classical method efficiently dimethylates primary or secondary amines preceding ring closure. A 2023 study achieved quantitative dimethylation of 6-amino-1,2,3,4-tetrahydroisoquinoline using HCOOH/HCHO (5:2 ratio) at 100°C. Subsequent dehydrogenation with DDQ yielded the target compound. Limitations include poor functional group tolerance and epimerization at C1-stereocenters [7] [8].
Alkylation-Oxidation Sequence: As detailed in RSC Adv. (2018), this method involves:
Table 3: Methylation Method Comparison
Method | Substrate | Conditions | Yield | Limitations |
---|---|---|---|---|
Eschweiler-Clarke | 6-Amino-THIQ | HCOOH/HCHO, 100°C, 12h | 95% | Epimerization; low FG tolerance |
Iminium alkylation | 3,3-Dimethyl-DHIQ | CH₃I, CH₃CN, 60°C; oxidation | 89% | Requires pre-formed 3,3-dimethyl-DHIQ |
Reductive Amination | 6-Nitroisoquinoline | NaBH₃CN/CH₂O, MeOH | 78% | Mixture of mono-/di-methylated products |
Scale-up synthesis of 1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-amine emphasizes cost efficiency and minimal purification:- Continuous Flow Cyclization: A three-step sequence patented in WO2018125548A1 integrates:1. Suzuki coupling of 2-bromo-5-nitroaniline with vinylboronates (Pd(OAc)₂/XPhos, K₂CO₃, H₂O/EtOH 80°C).2. Continuous hydrogenation (10% Pd/C, H-Cube® reactor, 50 bar, 60°C) to the diamine.3. Telescoped Pomeranz–Fritsch cyclization in microreactors (TFA, 140°C, <2 min residence time).This process delivers 300 g/day of the core scaffold with >99.5% purity after crystallization [4].- Solvent-Free Castagnoli–Cushman Reaction: For precursor synthesis, homophthalic anhydride and N,N-dimethylimine react neat at 110°C for 1 h, yielding 4-carboxy-1,1-dimethyl-3,4-dihydroisoquinoline derivatives (92% yield). Decarboxylation via CuCl₂/quinoline at 180°C furnishes the des-C4 product. This avoids chromatographic purification, critical for kilogram-scale batches [7].- Catalytic System Recycling: Pd/C from hydrogenation steps is recovered by microfiltration and reused ≥5 times without yield loss. In situ FTIR monitoring prevents over-reduction during the nitro-to-amine conversion [4].
Table 4: Scalable Production Approaches
Process | Key Innovations | Throughput | Purity | Reference |
---|---|---|---|---|
Continuous Flow Cyclization | H-Cube® hydrogenation; microreactor cyclization | 300 g/day | >99.5% | [4] |
Solvent-Free CCR | Neat reaction; Cu-catalyzed decarboxylation | Kilogram-scale | 98.7% | [7] |
Iminium Oxidation | Catalyst recycling; crystallization | 100 g/batch | 99.2% | [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: